molecular formula C13H10N2O B1457074 5-Pyrimidin-2-yl-indan-1-one CAS No. 1334784-74-5

5-Pyrimidin-2-yl-indan-1-one

Cat. No.: B1457074
CAS No.: 1334784-74-5
M. Wt: 210.23 g/mol
InChI Key: VGBIEAXDDRKZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Pyrimidin-2-yl-indan-1-one” is a chemical compound with the molecular formula C13H10N2O. It is used as a reagent in laboratory settings .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of certain vital inflammatory mediators . For example, pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Properties

IUPAC Name

5-pyrimidin-2-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-5-3-9-8-10(2-4-11(9)12)13-14-6-1-7-15-13/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBIEAXDDRKZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask was added 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indan-1-one (SM-1a, 12.9 g, 35.0 mmol), 2-chloropyrimidine (4.00 g, 35.0 mmol) and 400 mL of dimethoxyethane. Dry nitrogen gas was bubbled through the solution for 10 minutes. Aqueous sodium carbonate (2M in water, 140 mmol) was added followed by Pd(dppf)Cl2 catalyst (100 mg, 0.12 mmol). The reaction mixture was degassed for another 15 minutes. The reaction was heated to 95° C. (silicon oil bath temperature) for 2 hours. A second aliquot of 2-chloropyrimidine (1 g, 8.73 mmol) and Pd(dppf)Cl2 (100 mg, 0.12 mmol) were added to the reaction and heating was continued for another 2 hours. The reaction was cooled to room temperature overnight and 200 mL of water was added. The mixture was filtered through a Celite® pad and the organic phase was separated. The aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous MgSO4 and evaporated to afford 13.2 g of an orange brown solid. This material was triturated with hexane to give 6.72 g of a light brown solid (SM-1b). The filtrate was concentrated and purified by silica chromatography (ethyl acetate/heptanes) on a Combiflash ISCO purification system (Teledyne Isco Inc., Lincoln, Nebr.) to afford another 600 mg of product (7.32 g, 98%). MS (ES+) 211.2 (M+H)+. 1H NMR (CDCl3) δ 2.77 (t, 2H), 3.24 (t, 2H), 7.28 (d, 1H), 7.87 (d, 1H), 8.48 (d, 1H), 8.57 (s, 1H), 8.87 (d, 2H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
140 mmol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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